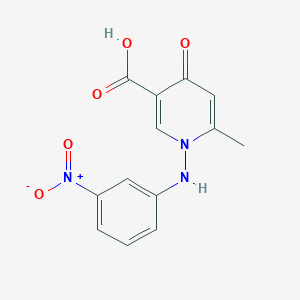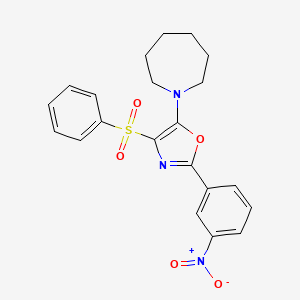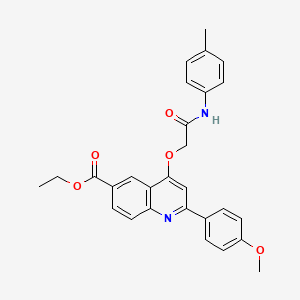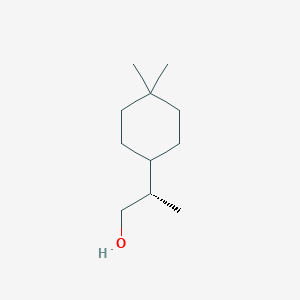
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is an organic compound that belongs to the family of alcohols. DMCP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions. This compound can also act as a ligand in asymmetric catalysis, which can lead to the formation of chiral compounds with high enantiomeric purity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound has low toxicity and is relatively safe to handle. This compound has also been shown to have low solubility in water, which can limit its applications in aqueous environments.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a chiral building block for the synthesis of various pharmaceuticals and natural products. This compound can also be used as a ligand in asymmetric catalysis, which is an important tool for the synthesis of chiral compounds. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its applications in aqueous environments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for further research on (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol. One possible direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the exploration of new applications for this compound in various fields, such as materials science and drug discovery. Finally, the biochemical and physiological effects of this compound should be further studied to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, this compound, or this compound, is an organic compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. This compound can be synthesized through a multi-step process starting from commercially available starting materials. This compound has been used as a chiral building block for the synthesis of various pharmaceuticals and natural products, and as a ligand in asymmetric catalysis. This compound has low toxicity and is relatively safe to handle, but it has low solubility in water and is relatively expensive. Future research on this compound should focus on developing new synthetic methods, exploring new applications, and studying its biochemical and physiological effects.
Méthodes De Synthèse
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4,4-dimethylcyclohexanone with sodium borohydride to form 4,4-dimethylcyclohexanol. The second step involves the oxidation of 4,4-dimethylcyclohexanol with potassium permanganate to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been widely used in scientific research due to its potential applications in various fields. In the field of organic chemistry, this compound has been used as a chiral building block for the synthesis of various pharmaceuticals and natural products. This compound has also been used as a ligand in asymmetric catalysis, which is an important tool for the synthesis of chiral compounds.
Propriétés
IUPAC Name |
(2S)-2-(4,4-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZIKZXFYYYQK-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




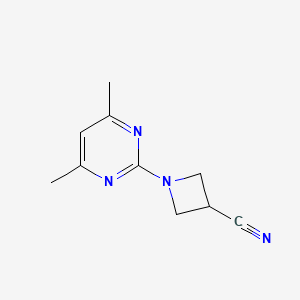
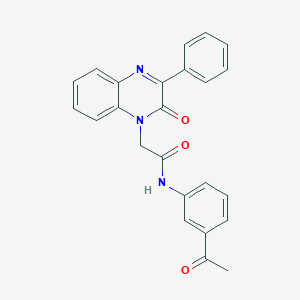
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)
![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)
![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)
![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)
